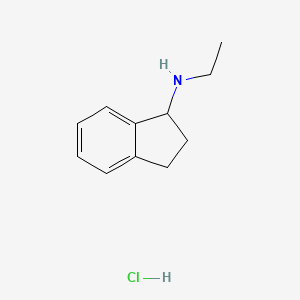

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Structural Characterization of N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

Molecular Architecture and Conformational Analysis

This compound is a bicyclic amine derivative with a fused indene (bicyclo[4.3.0]nonene) framework. Its molecular formula is C₁₁H₁₅N·ClH , with a molecular weight of 197.097 g/mol . The structure comprises a six-membered aromatic ring fused to a five-membered saturated cyclopentane ring, with an ethyl group attached to the nitrogen atom at the bridgehead position (C1). The indene scaffold introduces steric constraints, favoring specific conformational preferences.

The compound exists as a hydrochloride salt, enhancing solubility in polar solvents. The ethyl group’s spatial orientation and the indane ring’s puckering significantly influence its conformational flexibility. Gas-phase studies on related aminoindane derivatives (e.g., 1-aminoindane) reveal two primary conformers: one with the amino group in an equatorial position and another with axial orientation. For N-ethyl-2,3-dihydro-1H-inden-1-amine, the ethyl substituent likely stabilizes specific conformations due to steric interactions with the indane ring.

Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N·ClH | |

| Molecular Weight | 197.097 g/mol | |

| SMILES | CCNC1CCC2=CC=CC=C12 | |

| InChI | InChI=1S/C11H15N.ClH/c1-2-12-11-8-7-9-5-3-4-6-10(9)11;/h3-6,11-12H,2,7-8H2,1H3;1H |

Crystallographic Studies and Solid-State Arrangement

Crystallographic data for this compound are limited, but insights can be drawn from structurally related aminoindane derivatives. For example, X-ray crystallography of 2-aminoindane-2-phosphonic acid revealed hydrogen-bonded zwitterionic structures in the solid state, with the amino and phosphonic groups participating in intermolecular interactions. Similarly, the hydrochloride salt of N-ethyl-2,3-dihydro-1H-inden-1-amine likely adopts a zwitterionic arrangement, where the protonated amine forms ionic bonds with the chloride counterion.

In the absence of direct crystallographic data, computational modeling suggests that the indane ring adopts a cyclopentane puckered conformation , with the ethyl group occupying an equatorial position to minimize steric strain. The solid-state packing may involve hydrogen bonding between the amine proton and chloride ion, as observed in analogous systems.

Comparative Crystallographic Features

| Feature | This compound | 1-Aminoindan |

|---|---|---|

| Hydrogen Bonding | NH₃⁺···Cl⁻ interactions | NH···Cl⁻ |

| Indane Ring Conformation | Cyclopentane puckered | Similar |

| Salt Formation | Hydrochloride salt | Free base |

Stereochemical Considerations in the Indane Scaffold

The indane scaffold introduces chirality at the C1 position due to the fused bicyclic structure. However, N-ethyl-2,3-dihydro-1H-inden-1-amine lacks a stereogenic center because the ethyl group and indane ring substituents are symmetrically arranged. This contrasts with enantiomerically pure derivatives like (R)-1-aminoindan, which exhibits stereospecific pharmacological activity.

Key Stereochemical Features

| Feature | N-Ethyl-2,3-dihydro-1H-inden-1-amine | (R)-1-Aminoindan |

|---|---|---|

| Chiral Centers | None | C1 (R configuration) |

| Ethyl Group Orientation | Equatorial (stereochemically neutral) | Axial (stereochemically active) |

| Pharmacological Relevance | Limited | High (e.g., rasagiline) |

Comparative Analysis with Related Aminoindane Derivatives

This compound shares structural similarities with other aminoindane derivatives but differs in substituent positioning and functional group reactivity.

Structural Comparisons

Functional Group Reactivity

| Reaction Type | N-Ethyl-2,3-dihydro-1H-inden-1-amine | 1-Aminoindan |

|---|---|---|

| Alkylation | Limited (steric hindrance) | High (N-H reactive) |

| Acylation | Moderate | High |

| Oxidation | Resistant (no α-H) | Susceptible |

This analysis underscores the ethyl group’s role in modulating reactivity and conformational behavior, distinguishing it from simpler aminoindane analogs.

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-12-11-8-7-9-5-3-4-6-10(9)11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRLONJYSAHYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-92-1 | |

| Record name | 1H-Inden-1-amine, N-ethyl-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 2,3-Dihydro-1H-indenes-1-amine (II)

- Starting Material: 2,3-Dihydro-1H-indenes-1-ketoximes or 2,3-dihydro-1H-indenes-1-indanones serve as precursors.

- Method: As per patent CN101062897A, a key step involves reacting 2,3-dihydro-1H-indenes-1-ketoximes with alumino-nickel in aqueous alkali media to yield the amine derivative directly. This process is characterized by its simplicity, avoiding the need for intermediate purification steps, thus facilitating industrial scalability.

- Reaction Conditions: The reduction typically occurs at controlled temperatures (around 40–60°C) with the presence of alumino-nickel catalyst, which selectively reduces the ketoxime to the amine.

Reduction of 2,3-Dihydro-1H-indenes-1-ketoximes

| Parameter | Details |

|---|---|

| Catalyst | Alumino-nickel |

| Solvent | Aqueous alkali solution |

| Temperature | 40–60°C |

| Yield | Usually high (>85%) |

This method has been optimized for large-scale production, emphasizing operational safety and cost-effectiveness.

N-Alkylation to Introduce Ethyl Group

Once the primary amine (II) is obtained, the next step involves N-alkylation to introduce the ethyl substituent, producing N-ethyl-2,3-dihydro-1H-inden-1-amine.

N-Alkylation Process

- Reagents: Ethyl halides such as ethyl bromide or ethyl chloride are used as alkylating agents.

- Reaction Conditions: As detailed in patent CN101062897A, the N-alkylation is performed in the presence of organic bases (e.g., triethylamine, pyridine) or inorganic bases (e.g., sodium hydroxide, potassium hydroxide). The solvent can be an organic medium like toluene, dichloromethane, or acetonitrile, often as a two-phase system with water.

- Procedure:

- The primary amine (II) is dissolved in the chosen solvent.

- The base and ethyl halide are added dropwise at low temperatures (0–30°C) to control exothermicity.

- The mixture is stirred, typically for 4–8 hours, under reflux conditions to ensure complete alkylation.

- Outcome: This method yields the N-ethyl derivative with high selectivity and minimal over-alkylation.

| Parameter | Details |

|---|---|

| Alkylating agent | Ethyl bromide or chloride |

| Base | Triethylamine, pyridine, NaOH, KOH |

| Solvent | Toluene, dichloromethane, acetonitrile |

| Temperature | 0–30°C during addition; 40–60°C for reaction |

| Yield | Generally >80% |

Notes on Reaction Optimization

- The choice of solvent and base significantly influences regioselectivity and yield.

- Reaction temperature control during addition prevents poly-alkylation.

- Post-reaction purification involves acid-base workup and recrystallization.

Alternative Synthetic Routes

Research articles, such as those published in Organic Process Research & Development, describe alternative routes involving Friedel-Crafts acylation and hydrogenation steps to introduce substituents at specific positions on the indene ring, which can be adapted for the synthesis of the target compound.

Example: Friedel-Crafts Acetylation and Hydrogenation

- Step 1: Regioselective Friedel-Crafts acetylation of indene derivatives to introduce ethyl groups at desired positions.

- Step 2: Hydrogenation of the acetylated intermediates to form the dihydro derivatives.

- Step 3: N-alkylation of the resulting amines with ethyl halides as described above.

This route offers regioselectivity and operational simplicity, suitable for large-scale manufacturing.

Summary of Key Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Patent CN101062897A | 2,3-Dihydro-1H-indenes-1-ketoximes | Alumino-nickel, alkali | 40–60°C, aqueous media | >85% | Direct reduction, scalable |

| Patent CN101062897A | Primary amine (II) | Ethyl halide, base | 0–30°C (addition), 40–60°C (reaction) | >80% | High regioselectivity |

| Organic synthesis | Indene derivatives | Friedel-Crafts reagents, hydrogen | Reflux, controlled temperature | Variable | Regioselective ethylation |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo substitution reactions where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Chemistry

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Can produce amines or other reduced derivatives.

- Substitution : Can undergo substitution reactions where the ethyl group is replaced by different functional groups .

Biological Activities

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of indole compounds exhibit significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Neuropharmacological Effects : this compound shows promise in treating mood disorders and other neurological conditions due to its interaction with neurotransmitter systems.

Medicinal Applications

Ongoing research aims to explore the therapeutic potential of this compound:

- Mood Disorders : Investigations into its efficacy as a treatment for conditions such as depression and anxiety.

- Antiviral and Anti-inflammatory Activities : The compound has been noted for potential applications in treating viral infections and inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study synthesized a series of derivatives from 2,3-dihydro-1H-inden-1-one, including N-ethyl derivatives, which were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological effects of N-ethyl-2,3-dihydro-1H-inden-1-amines revealed their ability to modulate neurotransmitter activity. This suggests their utility in developing medications aimed at treating mood disorders.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Group Modifications

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (NM-2-AI Hydrochloride)

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Key Differences :

- Substituent: Methyl group at nitrogen (vs. ethyl in the target compound).

- Positional Isomerism: Amine group at the 2-position of the indene ring (vs. 1-position in the target compound).

- Applications: Used in pharmacological studies due to its structural similarity to monoamine oxidase (MAO) inhibitors .

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : Likely C₁₃H₂₀ClN (inferred from structure).

- Applications : Investigated for its role in modulating neurotransmitter activity .

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Halogenated Derivatives

5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N

- Key Differences :

- Safety Data : Documented GHS compliance, including first-aid measures and regulatory information .

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Aryl-Substituted Analogs

2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Key Findings and Limitations

- Structural Impact: Ethyl vs. Positional Isomerism: Amine group at the 1-position (target compound) vs. 2-position (NM-2-AI) alters steric and electronic interactions in binding pockets .

- Synthetic Challenges : Bulky substituents (e.g., aryl groups) result in lower yields (14–23%) compared to simpler alkyl derivatives .

- Safety Data Gap : The target compound lacks detailed GHS documentation, unlike its halogenated analogs .

Biological Activity

N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 169.65 g/mol. Its structure includes an indene core, which is significant for its biological interactions. The compound is soluble in water, indicating good bioavailability for biological studies.

This compound is believed to interact with various biological targets, potentially acting as a ligand for specific receptors or enzymes. This interaction may modulate their activity, influencing several biological processes. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways related to mood regulation .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In a study involving various derivatives of 2,3-dihydro-1H-inden-1-one, the compound demonstrated significant antibacterial effects against:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Bacillus subtilis | 62.5 - 125 |

| Escherichia coli | 31.2 - 125 |

| Proteus vulgaris | 31.2 - 125 |

| Aspergillus niger | 62.5 - 125 |

| Candida albicans | 31.2 - 125 |

These findings indicate its potential role in developing new antimicrobial agents .

Neurological Effects

The compound has been explored for its serotonin receptor activity, suggesting potential applications in treating mood disorders such as depression and anxiety. Its unique structure may allow it to influence serotonin pathways effectively .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that the compound showed bactericidal action against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ciprofloxacin .

- Antifungal Properties : In vitro tests indicated that the compound possesses antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for further exploration in antifungal therapy .

- Neuropharmacological Studies : Research into the compound's effects on neurotransmitter systems has revealed promising results in modulating mood-related pathways, potentially offering new avenues for treating psychiatric disorders .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations focusing on:

- Structure–Activity Relationships (SAR) : Understanding how different substitutions affect biological activity.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

These studies could pave the way for new therapeutic agents derived from this compound.

Q & A

Q. What are the most efficient synthetic routes for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving reductive amination or Friedel-Crafts alkylation. For example, analogous indenamine derivatives are synthesized using N-protected intermediates (e.g., Boc or benzyl groups) to control regioselectivity. Optimizing solvent systems (e.g., neat acetyl chloride for Friedel-Crafts reactions) and hydrogenation conditions (e.g., Pd/C under H₂) can improve yields up to 49% . Key steps include:

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the indene backbone and ethylamine substitution (e.g., δ 1.2–1.4 ppm for CH₃CH₂–, δ 3.0–4.0 ppm for NH–CH₂) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95%) and detects diastereomers .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₁H₁₆ClN: 197.1 [M-Cl]⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts alkylation of indenamine derivatives be addressed?

Methodological Answer: Regioselectivity in Friedel-Crafts reactions is influenced by steric and electronic factors. For N-protected indenamines, acetyl chloride in neat conditions preferentially acetylates the 5- and 6-positions of the indene ring due to electron-rich aromatic systems. Computational modeling (DFT) predicts charge distribution to guide reagent choice . Experimental validation via in situ IR monitoring can track reaction progress .

Q. What strategies resolve enantiomeric mixtures of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Catalytic Asymmetric Hydrogenation : Rhodium catalysts with Josiphos ligands induce >90% ee in hydrogenation of prochiral intermediates .

- X-ray Crystallography : Confirm absolute configuration using SHELXL refinement (e.g., Flack parameter < 0.1) .

Q. How can computational methods predict the biological activity or binding affinity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or ion channels). Parameterize the ligand with Gaussian09-derived partial charges .

- MD Simulations : GROMACS or AMBER simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

- QSAR Models : Train models on indenamine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or regioselectivity for similar indenamine syntheses?

Methodological Answer:

- Systematic Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, yields vary due to trace moisture in Friedel-Crafts reactions .

- Isotopic Labeling : Use ¹³C-labeled reagents to track reaction pathways via NMR .

- Meta-Analysis : Compare datasets across publications (e.g., CAS registry entries for purity verification) .

Structural and Functional Studies

Q. What crystallographic techniques confirm the hydrochloride salt formation and molecular packing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.